A Technical Guide to the Preliminary Investigation of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride Binding Affinity
A Technical Guide to the Preliminary Investigation of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride Binding Affinity
Abstract
The determination of binding affinity is a cornerstone of modern drug discovery and chemical biology, providing a quantitative measure of the interaction between a ligand and its biological target. This guide outlines a comprehensive, multi-stage strategy for the preliminary investigation of a novel compound, N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride. As specific binding data for this compound is not publicly available[1], this document serves as a roadmap for researchers, beginning with target hypothesis generation through in silico analysis, proceeding to experimental hit identification via high-throughput screening, and culminating in rigorous, quantitative characterization of the binding interaction using gold-standard biophysical techniques. We provide detailed, field-proven protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), emphasizing the causality behind experimental choices and the implementation of self-validating systems to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals tasked with the de novo characterization of novel chemical entities.
Introduction and Strategic Overview
N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride is a small molecule featuring two key functional groups: a methanesulfonamide moiety and a secondary amine side chain[2]. The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs[3][4][5]. This structural element is known to participate in key hydrogen bonding interactions with various enzyme classes, such as carbonic anhydrases and protein kinases[3][6]. The presence of this moiety suggests a range of potential biological targets.
Given the absence of pre-existing binding data, a logical and efficient investigation must follow a structured, tiered approach. This guide is therefore organized into three main parts:
-
Part I: Target Hypothesis Generation. Leveraging the known chemical structure to predict potential biological targets using computational methods.
-
Part II: Experimental Hit Identification. Employing high-throughput screening methods to experimentally test the in silico hypotheses against a broad panel of targets.
-
Part III: Biophysical Characterization & Affinity Determination. Using orthogonal, high-precision techniques to validate hits, confirm direct binding, and accurately determine the equilibrium dissociation constant (Kd).
This workflow is designed to maximize the probability of success while efficiently allocating resources, moving from broad, predictive methods to highly specific and quantitative measurements.
Figure 1: Overall workflow for the preliminary binding affinity investigation.
Part I: Target Hypothesis Generation (In Silico Methods)
The first step in characterizing a novel compound is to generate educated hypotheses about its potential biological targets. In silico molecular docking is a cost-effective computational method used to predict the binding orientation and affinity of a ligand to a protein's active site[7][8].
The methanesulfonamide group is a known pharmacophore for several important enzyme families[3][9]. For this investigation, we will hypothesize that N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride may target protein kinases or carbonic anhydrases, both of which are known to interact with sulfonamide-containing ligands[6][10].
Protocol: Molecular Docking
This protocol outlines a general procedure for docking the compound against a panel of human kinase and carbonic anhydrase crystal structures.
-
Ligand Preparation:
-
Obtain the 2D structure of N-[2-(methylamino)ethyl]methanesulfonamide from a chemical database (e.g., PubChem CID 54593131)[1].
-
Convert the 2D structure to a 3D conformation using a computational chemistry tool (e.g., Open Babel, ChemDraw).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.
-
Assign appropriate protonation states at physiological pH (~7.4). The secondary amine will likely be protonated.
-
-
Receptor Preparation:
-
Download high-resolution crystal structures of selected human kinases and carbonic anhydrases from the Protein Data Bank (PDB)[11].
-
Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders.
-
Define the binding site (or "grid box") based on the location of the co-crystallized native ligand[11].
-
-
Docking Execution:
-
Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of each receptor[8].
-
The software will systematically sample different poses (orientations and conformations) of the ligand within the binding site.
-
-
Scoring and Analysis:
-
The docking program will rank the poses using a scoring function, which estimates the binding free energy[7]. The output is typically a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction.
-
Analyze the top-ranked poses for plausibility. Look for key interactions, such as hydrogen bonds between the sulfonamide group and backbone residues in the kinase hinge region or coordination with the zinc ion in the carbonic anhydrase active site.
-
Data Presentation: Hypothetical Docking Results
The results should be summarized in a table to facilitate comparison and prioritization of targets for experimental validation.
| Target Protein (PDB ID) | Target Class | Docking Score (kcal/mol) | Key Predicted Interactions |
| CDK2 (e.g., 1HCK) | Protein Kinase | -8.5 | H-bond from sulfonamide NH to hinge region backbone. |
| PIM1 (e.g., 4X7Q) | Protein Kinase | -7.9 | H-bond from sulfonamide O to hinge region backbone. |
| Carbonic Anhydrase II (e.g., 2CBA) | Carbonic Anhydrase | -9.2 | Sulfonamide coordinates with active site Zn2+ ion. |
| Carbonic Anhydrase IX (e.g., 5FL4) | Carbonic Anhydrase | -9.5 | Strong coordination with Zn2+ and H-bond network. |
Table 1: Example output from a molecular docking screen. Lower scores suggest higher predicted affinity. These hypothetical results would prioritize Carbonic Anhydrase IX and II for experimental testing.
Part II: Experimental Hit Identification
Following in silico analysis, the next step is to experimentally screen the compound against a panel of targets to identify "hits." High-Throughput Screening (HTS) allows for the rapid testing of a compound against hundreds of targets, making it an efficient method for hit discovery[12][13][14].
Rationale for HTS
-
Efficiency: HTS uses automation and miniaturized assay formats (e.g., 384-well plates) to test a compound against large target panels quickly and cost-effectively[15].
-
Broad Coverage: It allows for testing the in silico hypotheses while simultaneously exploring a wide range of other potential targets, reducing the risk of missing an unexpected interaction.
-
Data-Driven Decisions: The output, typically percent inhibition at a fixed concentration, provides a clear, quantitative basis for prioritizing hits for further study[12].
A commercial screening service (e.g., Eurofins Discovery, Reaction Biology) can provide access to broad panels, such as a kinase panel (e.g., KinaseProfiler™) or a general target panel (e.g., BioPrint®). For this investigation, a screen against a panel of human kinases and carbonic anhydrases would be the most direct test of our hypothesis.
Part III: Biophysical Characterization & Affinity Determination
Once a primary hit is identified from HTS, it is crucial to validate the interaction using orthogonal, label-free biophysical methods. This step confirms direct binding to the target protein and provides a precise measurement of the binding affinity (Kd) and kinetics. We will detail two gold-standard techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[16]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[17] It provides both equilibrium and kinetic binding data, including the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[18][19]
Causality Behind the Method: SPR detects changes in the refractive index at the surface of a sensor chip.[20] When a protein (ligand) is immobilized on the chip and the compound (analyte) flows over the surface, binding causes an increase in mass, which alters the refractive index and generates a response signal measured in Resonance Units (RU).[17] This allows for the direct observation of the binding and dissociation phases.
Figure 2: Principle of a Surface Plasmon Resonance (SPR) experiment.
This protocol is a general guide for a kinetic/affinity analysis using an instrument like a Biacore T200.[21]
-
Surface Preparation (Immobilization):
-
Rationale: The protein target must be stably attached to the sensor surface. Amine coupling is a common and robust method.[22]
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface with a mixture of EDC/NHS.
-
Inject the purified target protein (e.g., Carbonic Anhydrase IX) at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to promote electrostatic pre-concentration.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
Trustworthiness: A reference flow cell must be prepared in parallel (e.g., activated and deactivated with no protein) to serve as a control for subtracting bulk refractive index changes and non-specific binding. This is a critical self-validating step.[21]
-
-
Analyte Binding Assay (Kinetic Titration):
-
Rationale: A series of analyte concentrations are injected to measure the concentration-dependent binding response.
-
Prepare a dilution series of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride in running buffer (e.g., HBS-EP+ with 1-5% DMSO). A typical concentration range for a small molecule might be 10 nM to 10 µM.
-
Perform a single-cycle kinetics experiment: sequentially inject each concentration of the compound from lowest to highest without a regeneration step between injections.
-
Follow the final injection with an extended dissociation phase where only running buffer flows over the surface.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's evaluation software.
-
The fitting process will yield values for kon (M-1s-1), koff (s-1), and Kd (M).
-
| Parameter | Value | Unit |
| Association Rate (kon) | 1.5 x 105 | M-1s-1 |
| Dissociation Rate (koff) | 3.0 x 10-3 | s-1 |
| Dissociation Constant (Kd) | 20 | nM |
Table 2: Example kinetic data obtained from an SPR experiment. The Kd is calculated from the ratio of koff/kon.
Isothermal Titration Calorimetry (ITC)
ITC is considered the "gold standard" for measuring binding affinity because it directly measures the heat released or absorbed during a binding event.[23] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[24][25]
Causality Behind the Method: An ITC instrument has two cells: a reference cell (containing buffer) and a sample cell (containing the target protein).[24] The compound is loaded into a syringe and injected in small aliquots into the sample cell. If binding is exothermic, heat is released and the instrument's heaters reduce power to maintain a constant temperature. If endothermic, heat is absorbed and the heaters increase power. The power change required to maintain thermal equilibrium is measured for each injection, generating a binding isotherm.[25]
Figure 3: Workflow and principle of an Isothermal Titration Calorimetry (ITC) experiment.
This protocol provides a general guide for determining Kd using an instrument like a MicroCal ITC200.
-
Sample Preparation:
-
Rationale & Trustworthiness: This is the most critical step for a successful ITC experiment. Both the protein and the compound must be in an identical, well-matched buffer.[24] Any slight mismatch in buffer components (pH, salt, DMSO) will generate large heats of dilution, which can obscure the true binding signal.[26]
-
Exhaustively dialyze the purified protein against the final experimental buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
Dissolve the compound in the exact same buffer from the final dialysis step. If DMSO is required to dissolve the compound, ensure the final protein solution in the cell contains the identical percentage of DMSO.
-
Degas all solutions thoroughly immediately before the experiment to prevent air bubbles, which cause significant artifacts in the data.[27]
-
Accurately determine the concentrations of both protein and compound solutions.
-
-
Experimental Setup:
-
Rationale: The concentrations should be chosen based on the expected affinity to ensure a well-defined binding isotherm. The "c-window" (c = n * [Protein] / Kd) should ideally be between 10 and 1000.[27]
-
Based on the ~20 nM Kd from SPR, a suitable starting point would be:
-
Protein in cell: 10-20 µM
-
Compound in syringe: 100-200 µM (typically 10x the cell concentration)
-
-
Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., 19 injections of 2 µL each).
-
-
Execution and Controls:
-
Perform an initial injection (e.g., 0.4 µL) and discard this data point during analysis.
-
Run the full titration experiment.
-
Trustworthiness: A crucial control experiment is to titrate the compound from the syringe into the buffer-only solution in the cell. The heat from this titration represents the heat of dilution and must be subtracted from the main experimental data to isolate the heat of binding.[26]
-
-
Data Analysis:
-
Integrate the raw power peaks to determine the heat (µcal) for each injection.
-
Subtract the control (heat of dilution) data.
-
Plot the corrected heat per mole of injectant against the molar ratio of [Compound]/[Protein].
-
Fit the resulting binding isotherm to a one-site binding model to determine Kd, n, and ΔH.
-
| Parameter | Value | Unit |
| Stoichiometry (n) | 0.98 | (unitless) |
| Enthalpy (ΔH) | -8.5 | kcal/mol |
| Entropy (TΔS) | +2.2 | kcal/mol |
| Dissociation Constant (Kd) | 25 | nM |
Table 3: Example thermodynamic data from an ITC experiment. A stoichiometry (n) value close to 1 indicates a 1:1 binding interaction.
Conclusion and Next Steps
This guide has outlined a systematic, multi-stage approach for the preliminary investigation of the binding affinity of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride. By progressing from in silico prediction to broad experimental screening and finally to high-precision biophysical validation, a researcher can confidently identify a biological target and quantify the compound's binding affinity.
The hypothetical data presented herein, showing a consistent low-nanomolar affinity for Carbonic Anhydrase IX in both SPR and ITC experiments, would represent a successful preliminary investigation. The close agreement between these orthogonal methods provides a high degree of confidence in the measured Kd.[18][23]
Subsequent steps would involve assessing the compound's selectivity by testing it against other carbonic anhydrase isoforms, determining its mechanism of action in cell-based assays, and initiating structure-activity relationship (SAR) studies to optimize its potency and properties.
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